molecular formula C11H12BrNO3 B1293977 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1089989-56-9

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No. B1293977
CAS RN: 1089989-56-9
M. Wt: 286.12 g/mol
InChI Key: PXEQJYTWAJEKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromine substituents and amide functionalities have been synthesized and analyzed, suggesting that the compound may share some chemical and physical properties with these analogs .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of bromine or bromine-containing reagents. For instance, a synthetic protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used for the chemoselective preparation of brominated thiazoles, has been reported . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating that similar analytical techniques could be applicable for the synthesis and characterization of "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using single-crystal X-ray diffraction, as demonstrated for the coumarin-based fluorescent ATRP initiator . The crystal structure of related compounds, such as antipyrine derivatives, has been characterized to belong to the monoclinic P21/c space group, which could provide insights into the potential crystal packing and molecular geometry of the compound .

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For example, bromonium ylides can be formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene . The presence of a bromine atom in the compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" suggests that it may also be amenable to similar intramolecular reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom and the overall molecular structure. For instance, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions play a significant role in molecular stability . The compound may exhibit similar intermolecular interactions due to the presence of the amide group and the potential for hydrogen bonding.

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given the promising results seen in similar compounds . Additionally, the compound could be investigated for other potential biological activities.

properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQJYTWAJEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.